

GSK3179106: A Technical Guide to a Gut-Restricted RET Kinase Inhibitor

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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

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Introduction

GSK3179106 is a potent and selective, orally active, small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.^{[1][2][3][4]} Developed by GlaxoSmithKline, this compound has been investigated primarily for its potential therapeutic application in irritable bowel syndrome (IBS).^[1] Its mechanism of action centers on the modulation of enteric nervous system (ENS) signaling, which is implicated in the pathophysiology of IBS, particularly in visceral hypersensitivity. **GSK3179106** is designed to be gut-restricted, minimizing systemic exposure and potential side effects.

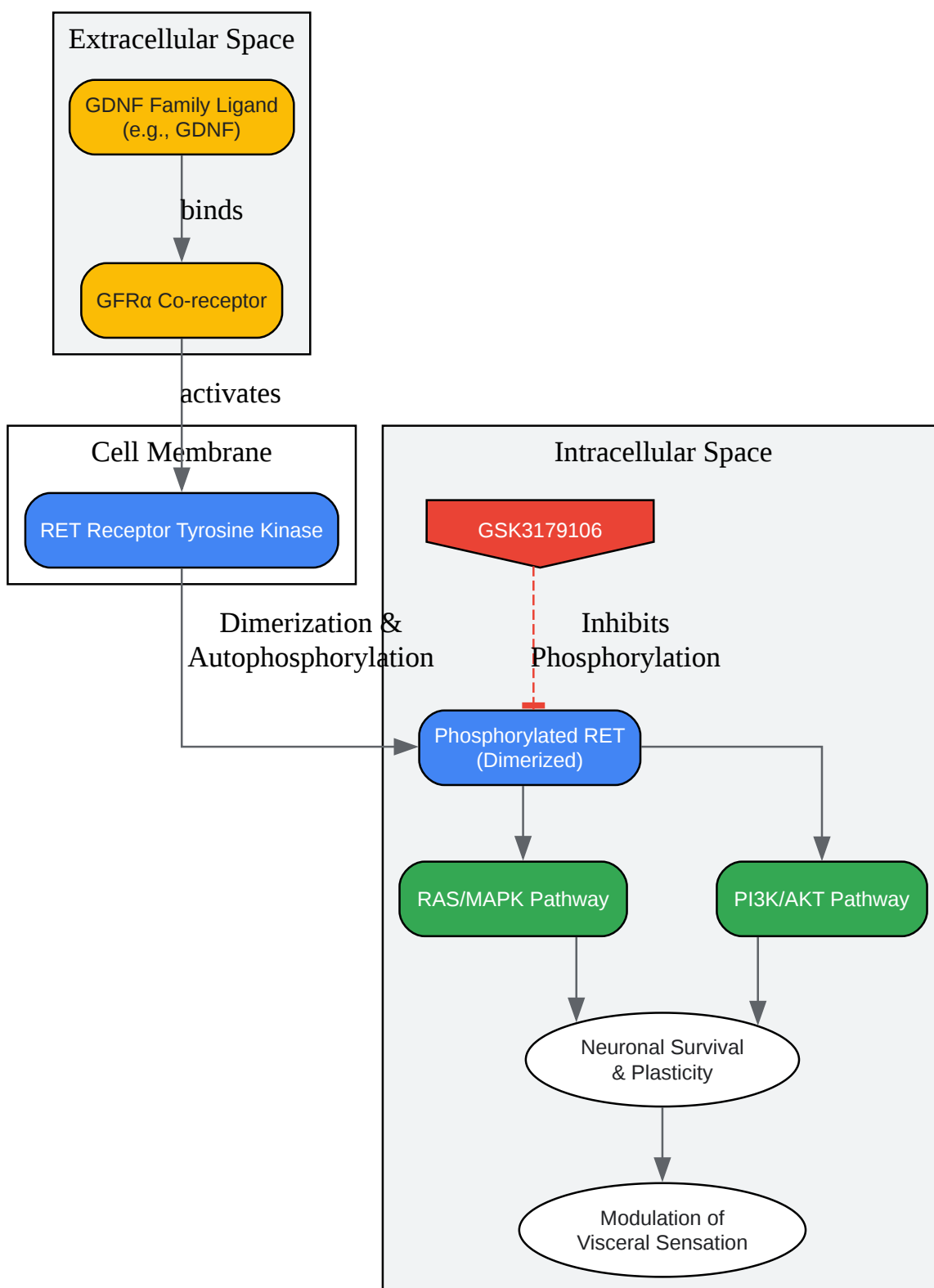
Chemical Structure and Properties

GSK3179106 is a complex heterocyclic molecule. Its chemical structure and key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-(4-ethoxy-1,6-dihydro-6-oxo-3-pyridinyl)-2-fluoro-N-[5-(2,2,2-trifluoro-1,1-dimethylethyl)-3-isoxazolyl]-benzeneacetamide	
Molecular Formula	C22H21F4N3O4	
Molecular Weight	467.41 g/mol	
CAS Number	1627856-64-7	
SMILES	<chem>O=C(NC1=NOC(C(C)(C)C(F)(F)F)=C1)CC2=CC=C(C(C(OC)=C3)=CNC3=O)C=C2F</chem>	
Appearance	Solid powder	
Solubility	Soluble in DMSO (10 mM)	

Mechanism of Action and Signaling Pathway

GSK3179106 functions as a potent inhibitor of RET, a receptor tyrosine kinase crucial for the development and maintenance of the enteric nervous system. The RET signaling pathway is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), which bind to GFR α co-receptors, leading to the dimerization and autophosphorylation of RET. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are involved in neuronal survival, differentiation, and plasticity. In the context of IBS, hyperactivity of the RET signaling pathway in the gut is thought to contribute to visceral hypersensitivity. **GSK3179106** competitively binds to the ATP-binding site of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.



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Caption: RET signaling pathway and inhibition by **GSK3179106**.

Biological Activity

In Vitro Activity

The inhibitory activity of **GSK3179106** has been characterized in various in vitro assays, demonstrating its high potency and selectivity for RET kinase.

Assay Type	Target/Cell Line	IC50	Reference
Biochemical Assay	Human RET	0.4 nM	
Biochemical Assay	Rat RET	0.2 nM	
Cellular Assay (RET Phosphorylation)	SK-N-AS cells	4.6 nM	
Cellular Assay (RET Phosphorylation)	TT cells	11.1 nM	
Cellular Assay (Proliferation)	TT cells (RET-dependent)	25.5 nM	
Cellular Assay (Proliferation)	SK-N-AS, A549 cells (RET-independent)	>10 μ M	

In Vivo Activity

Preclinical studies in rodent models of visceral hypersensitivity, a key feature of IBS, have demonstrated the efficacy of **GSK3179106** in reducing pain responses.

Animal Model	Dosing	Effect	Reference
Rat model of acetic acid-induced visceral hypersensitivity	3 or 10 mg/kg, orally, twice daily for 3.5 days	Reduced visceromotor response (VMR) to colorectal distension (CRD)	
Rat model of acetic acid-induced visceral hypersensitivity	10 mg/kg	34-43% inhibition in VMR to CRD	

Experimental Protocols

The following are representative methodologies for the key experiments used to characterize **GSK3179106**. These protocols are generalized and may not reflect the exact procedures used in every study.

Biochemical RET Kinase Assay

This assay quantifies the direct inhibition of RET kinase activity by **GSK3179106** in a cell-free system.

Materials:

- Recombinant human RET kinase domain
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Peptide substrate (e.g., a poly-Glu-Tyr peptide)
- **GSK3179106** (in DMSO)
- 384-well plates
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

- Prepare serial dilutions of **GSK3179106** in DMSO and then dilute in kinase buffer.
- Add a solution of RET kinase and the peptide substrate to the wells of a 384-well plate.
- Add the diluted **GSK3179106** or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system like ADP-Glo™.
- Calculate the percentage of inhibition for each concentration of **GSK3179106** and determine the IC50 value using non-linear regression analysis.

Cellular RET Phosphorylation Assay

This assay measures the ability of **GSK3179106** to inhibit the autophosphorylation of RET in a cellular context.

Materials:

- Human cell lines expressing RET (e.g., TT or SK-N-AS cells)
- Cell culture medium and supplements
- **GSK3179106** (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-phospho-RET (e.g., pY905), anti-total-RET
- Western blot or ELISA reagents and equipment

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **GSK3179106** or DMSO for a specified period (e.g., 2 hours).
- Lyse the cells using ice-cold lysis buffer.
- Determine the protein concentration of the cell lysates.
- Analyze the levels of phosphorylated and total RET protein using Western blotting or a sandwich ELISA.

- For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
- Quantify the band intensities and normalize the phosphorylated RET signal to the total RET signal.
- Determine the IC50 value for the inhibition of RET phosphorylation.

In Vivo Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats

This in vivo assay assesses visceral pain and the analgesic effects of **GSK3179106**.

Materials:

- Male Sprague-Dawley rats
- **GSK3179106**
- Vehicle control
- Colorectal distension balloon catheter
- Pressure transducer and data acquisition system
- Electromyography (EMG) electrodes and recording system

Procedure:

- Induce visceral hypersensitivity in rats (e.g., via intra-colonic administration of a mild irritant like acetic acid).
- Administer **GSK3179106** or vehicle orally at the desired dose and schedule.
- Under light anesthesia, insert a lubricated balloon catheter into the descending colon and rectum.
- Implant EMG electrodes into the abdominal musculature to record the VMR.

- Allow the animals to recover from anesthesia.
- Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.
- Record the EMG activity during the baseline and distension periods.
- Quantify the VMR by calculating the area under the curve (AUC) of the EMG recording during distension and subtracting the baseline activity.
- Compare the VMR between the **GSK3179106**-treated and vehicle-treated groups to determine the analgesic effect.

Conclusion

GSK3179106 is a highly potent and selective RET kinase inhibitor with a promising preclinical profile for the treatment of irritable bowel syndrome. Its gut-restricted nature and demonstrated efficacy in animal models of visceral hypersensitivity highlight its potential as a targeted therapy with a favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of **GSK3179106** and other novel RET inhibitors.

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